molecular formula C11H15F3N2O3 B166999 Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate CAS No. 135026-14-1

Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate

Cat. No.: B166999
CAS No.: 135026-14-1
M. Wt: 280.24 g/mol
InChI Key: PDIJRWGSLBRAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H15F3N2O3 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

135026-14-1

Molecular Formula

C11H15F3N2O3

Molecular Weight

280.24 g/mol

IUPAC Name

ethyl 2-(tert-butylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C11H15F3N2O3/c1-5-18-8(17)6-7(11(12,13)14)15-9(19-6)16-10(2,3)4/h5H2,1-4H3,(H,15,16)

InChI Key

PDIJRWGSLBRAKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F

Synonyms

ETHYL 2-[(1,1-DIMETHYLETHYL)AMINO]-4-TRIFLUOROMETHYL-5-OXAZOLECARBOXYLATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 10.9 g (50 mmol) of ethyl 2-chloro-4,4,4-trifluoroacetoacetate and 7.0 g (60 mmol) of tert-butylurea. The reaction mixture was stirred and heated at 140°-150° C. for 19 hours under a calcium sulfate drying tube. With the mixture at room temperature, the mixture was slurried in methylene chloride and washed three times with water. The methylene chloride extract was dried over magnesium sulfate and then concentrated under reduced pressure to yield 8.8 g of a mustard-colored solid material. This solid material was dissolved in hot hexane and then filtered hot. The filtrate was cooled in a dry ice bath. The filtrate yielded 7.3 g of a beige solid product (m.p.=56°-59° C.) identified in Table I.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.